

4-(Trifluoromethoxy)benzoic acid-¹³C physical properties

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Compound of Interest

Compound Name: 4-(Trifluoromethoxy)benzoic acid-¹³C

Cat. No.: B15598286

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An In-depth Technical Guide on the Physical Properties of 4-(Trifluoromethoxy)benzoic Acid

This guide provides a comprehensive overview of the physical and chemical properties of 4-(trifluoromethoxy)benzoic acid, targeted at researchers, scientists, and professionals in drug development. While the request specified the ¹³C-labeled isotopologue, it's important to note that isotopic labeling with ¹³C is primarily for analytical purposes, such as NMR spectroscopy, and does not significantly alter the bulk physical properties of the compound. Therefore, the data presented herein for the unlabeled 4-(trifluoromethoxy)benzoic acid is representative of its ¹³C-labeled counterpart.

The presence of the trifluoromethoxy group (-OCF₃) is of significant interest in medicinal chemistry. This functional group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable substituent in the design of modern therapeutic agents.^{[1][2]} 4-(Trifluoromethoxy)benzoic acid serves as a key building block and intermediate in the synthesis of novel drug candidates, particularly in the development of pharmaceuticals and agrochemicals.^{[3][4]}

Core Physical and Chemical Properties

The fundamental properties of 4-(trifluoromethoxy)benzoic acid are summarized below. These values are critical for its application in synthesis, formulation, and biological screening.

| Property | Value | Source(s) |
|--------------------|---|-----------|
| IUPAC Name | 4-(trifluoromethoxy)benzoic acid | [5][6] |
| Synonyms | α,α,α -Trifluoro-p-anisic acid, p-Trifluoromethoxybenzoic acid | [3][7] |
| CAS Number | 330-12-1 | [3][6] |
| Molecular Formula | C ₈ H ₅ F ₃ O ₃ | [3][6][8] |
| Molecular Weight | 206.12 g/mol | [3][6][8] |
| Appearance | White to almost white crystalline powder | [3][4] |
| Melting Point | 150-155 °C | [3][4] |
| Boiling Point | ~203 °C (rough estimate) | [7] |
| pKa | 3.85 ± 0.10 (Predicted) | [7] |
| Solubility | Soluble in organic solvents such as chloroform and methanol | [3][7] |
| Storage Conditions | Store at 2-8 °C or sealed at room temperature in a dry environment | [3][7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physical properties and for the synthesis of the compound. The following sections outline standard laboratory protocols.

Protocol 1: Synthesis of 4-(Trifluoromethoxy)benzoic Acid

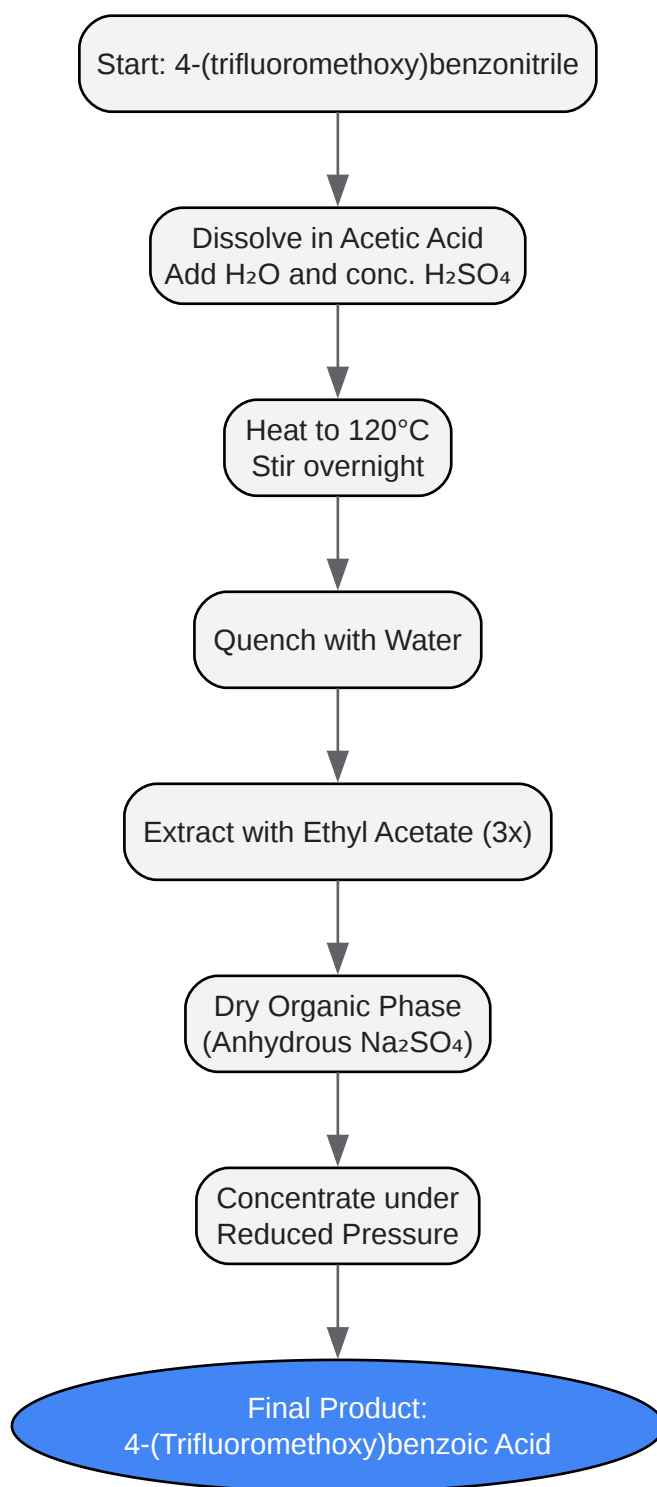
This protocol describes a method for synthesizing the title compound from 4-(trifluoromethoxy)benzonitrile.[4]

Materials:

- 4-(trifluoromethoxy)benzonitrile
- Acetic acid
- Concentrated sulfuric acid
- Ethyl acetate
- Anhydrous sodium sulfate
- Deionized water
- Reaction flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

- Dissolve 4-(trifluoromethoxy)benzonitrile (e.g., 4 g, 21.4 mmol) in acetic acid (12 mL) in a suitable reaction flask.[\[4\]](#)
- Sequentially add deionized water (12 mL) and concentrated sulfuric acid (12 mL) to the mixture.[\[4\]](#)
- Equip the flask with a condenser and heat the reaction mixture to 120 °C with stirring. Maintain this temperature overnight.[\[4\]](#)
- After the reaction is complete, cool the mixture to room temperature and add 100 mL of water.[\[4\]](#)
- Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 100 mL).[\[4\]](#)
- Combine the organic layers and dry over anhydrous sodium sulfate.[\[4\]](#)
- Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield 4-(trifluoromethoxy)benzoic acid as a white solid.[\[4\]](#)



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Synthesis workflow for 4-(trifluoromethoxy)benzoic acid.

Protocol 2: Determination of Melting Point

This protocol outlines the capillary method for determining the melting point range of a solid organic compound.^[9]

Materials:

- Dry, powdered sample of 4-(trifluoromethoxy)benzoic acid
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., DigiMelt, Mel-Temp)

Procedure:

- Place a small amount of the finely powdered, dry sample onto a clean, dry surface.^[10]
- Gently tap the open end of a capillary tube into the sample powder to collect a small amount.^[11]
- Tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube to compact the sample into a column of 1-2 mm at the bottom.^{[10][11]}
- Place the loaded capillary tube into the sample holder of the melting point apparatus.^[11]
- For an unknown melting point, perform a rapid initial run by heating at a rate of 10-20 °C per minute to find an approximate range.^[9]
- For an accurate measurement, prepare a new sample and set the apparatus to heat rapidly to about 20 °C below the approximate melting point.^[9]
- Reduce the heating rate to 1-2 °C per minute.^[9]
- Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1 - T2.^[9]

Protocol 3: Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constant (pKa) of a weak acid.[\[12\]](#)[\[13\]](#)

Materials:

- 4-(trifluoromethoxy)benzoic acid
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Potassium chloride (KCl) for maintaining ionic strength
- Calibrated pH meter with an electrode
- Magnetic stirrer and stir bar
- Buret

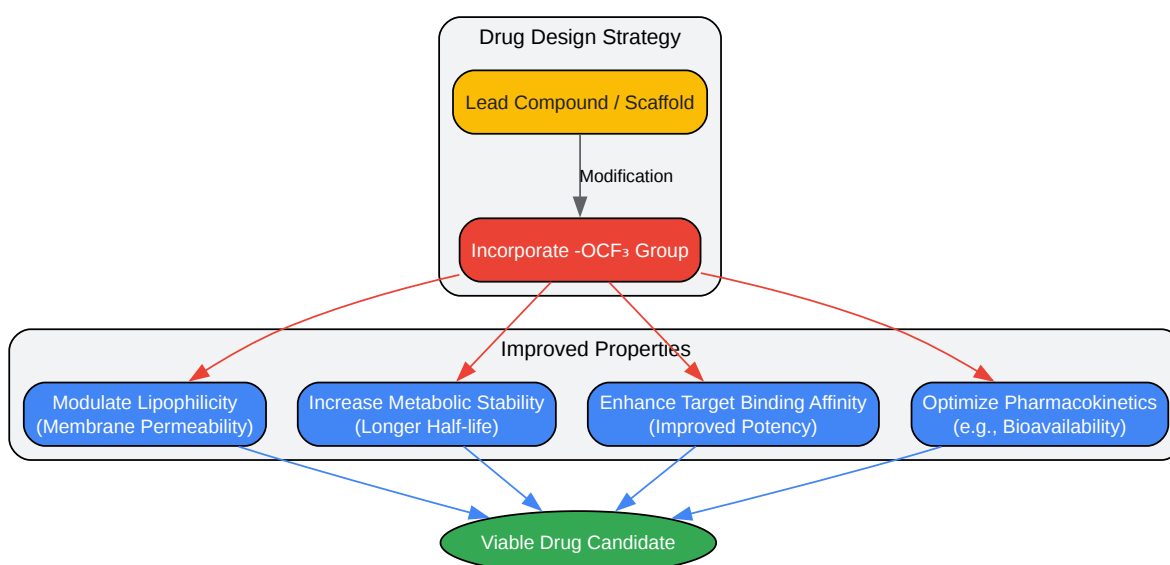
Procedure:

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[\[12\]](#)
- Accurately weigh and dissolve a known amount of 4-(trifluoromethoxy)benzoic acid in a suitable solvent (e.g., deionized water, or a water/cosolvent mixture if necessary) to create a solution of known concentration (e.g., 1-10 mM).[\[12\]](#)
- Add a salt, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[\[12\]](#)
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Fill a buret with the standardized NaOH solution.
- Begin stirring the acid solution and record the initial pH.
- Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.[\[12\]](#)

- Continue the titration past the equivalence point, where a sharp increase in pH is observed.
- Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.[13]

Role in Drug Discovery

The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are highly valued in drug design for their ability to modulate key molecular properties.[2] Their incorporation into a lead compound can significantly enhance its potential as a therapeutic agent.[14] These groups are electron-withdrawing and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2]



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Influence of the -OCF₃ group in the drug discovery process.

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